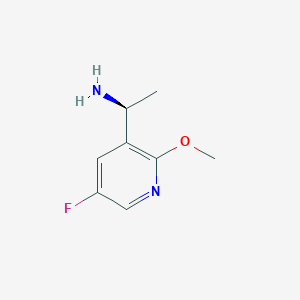
2-Amino-4-(difluoromethoxy)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(difluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H6F2N2O. This compound is characterized by the presence of an amino group, a difluoromethoxy group, and a nitrile group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(difluoromethoxy)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzonitrile and difluoromethoxy reagents.
Nitration: The nitration of 4-nitrobenzonitrile is carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.
Reduction: The nitro group is then reduced to an amino group using reducing agents like iron powder and hydrochloric acid.
Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced via nucleophilic substitution reactions using appropriate difluoromethoxy reagents.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-(difluoromethoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The nitrile group can be reduced to an amine using hydrogenation techniques.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-(difluoromethoxy)benzonitrile is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Amino-4-(difluoromethoxy)benzonitrile exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethoxy group can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate enzyme activity and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-(trifluoromethoxy)benzonitrile: Similar structure but with a trifluoromethoxy group instead of difluoromethoxy.
4-Amino-2-(difluoromethoxy)benzonitrile: Positional isomer with the amino and difluoromethoxy groups swapped.
2-Amino-4-(methoxy)benzonitrile: Contains a methoxy group instead of difluoromethoxy.
Uniqueness
2-Amino-4-(difluoromethoxy)benzonitrile is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in designing molecules with specific biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C8H6F2N2O |
|---|---|
Molekulargewicht |
184.14 g/mol |
IUPAC-Name |
2-amino-4-(difluoromethoxy)benzonitrile |
InChI |
InChI=1S/C8H6F2N2O/c9-8(10)13-6-2-1-5(4-11)7(12)3-6/h1-3,8H,12H2 |
InChI-Schlüssel |
IEUPHTBSNRAISC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC(F)F)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1R,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13030714.png)









